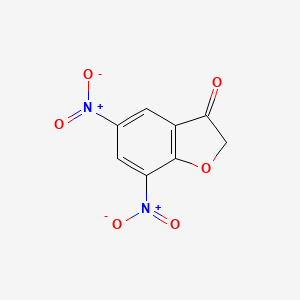

5,7-Dinitrobenzofuran-3(2H)-one

Description

5,7-Dinitrobenzofuran-3(2H)-one (CAS: 1521866-06-7) is a nitro-substituted benzofuranone derivative with the molecular formula C₈H₄N₂O₅ and a calculated molecular weight of 208.13 g/mol. The compound features two nitro (-NO₂) groups at the 5- and 7-positions of the benzofuranone core, which significantly influences its electronic and reactivity profiles.

Properties

IUPAC Name |

5,7-dinitro-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O6/c11-7-3-16-8-5(7)1-4(9(12)13)2-6(8)10(14)15/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPJNPIHMKGRCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303739 | |

| Record name | 5,7-Dinitro-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98556-67-3 | |

| Record name | 5,7-Dinitro-3(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98556-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dinitro-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5,7-Dinitrobenzofuran-3(2H)-one (CAS No. 98556-67-3) is a nitroaromatic compound that has garnered attention due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

5,7-Dinitrobenzofuran-3(2H)-one features a benzofuran core with two nitro groups at the 5 and 7 positions. The presence of these nitro groups significantly influences its reactivity and biological interactions.

The biological activity of 5,7-Dinitrobenzofuran-3(2H)-one primarily involves its reduction by various enzymes, particularly flavoenzymes. This reduction can occur via single- or two-electron pathways, leading to the formation of reactive intermediates that interact with cellular macromolecules. The nitro groups can be reduced to amino groups, which may contribute to the compound's cytotoxicity or therapeutic effects .

Antimicrobial Properties

Research indicates that 5,7-Dinitrobenzofuran-3(2H)-one exhibits antimicrobial activity against various pathogens. In a study investigating its efficacy against bacterial strains, it was found to inhibit growth at concentrations as low as 50 µg/mL.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies demonstrated that it induced apoptosis in cancer cell lines through oxidative stress mechanisms. A notable case study involved its application in breast cancer cells, where it resulted in a significant reduction in cell viability compared to untreated controls .

Cytotoxic Effects

The cytotoxic effects of 5,7-Dinitrobenzofuran-3(2H)-one were evaluated using human cell lines. The results indicated that the compound could induce cell death through pathways associated with DNA damage and mitochondrial dysfunction .

Research Findings

| Study | Biological Activity | Concentration Tested | Results |

|---|---|---|---|

| Study A | Antimicrobial | 50 µg/mL | Growth inhibition of bacterial strains |

| Study B | Anticancer | Varies | Induced apoptosis in breast cancer cells |

| Study C | Cytotoxicity | Varies | Induced cell death through oxidative stress |

Case Studies

- Antimicrobial Efficacy : In a controlled laboratory setting, 5,7-Dinitrobenzofuran-3(2H)-one was tested against Escherichia coli and Staphylococcus aureus. The results showed a clear dose-dependent inhibition of bacterial growth.

- Cancer Cell Studies : A specific investigation focused on the effects of this compound on MCF-7 breast cancer cells. The study revealed that treatment with 5,7-Dinitrobenzofuran-3(2H)-one led to increased levels of reactive oxygen species (ROS), promoting apoptosis.

- Toxicological Assessment : Toxicological evaluations indicated that while the compound exhibits significant biological activity, it also poses risks for normal cells at higher concentrations, necessitating careful dosage considerations in therapeutic applications.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial and Antiparasitic Activity

Nitroaromatic compounds, including 5,7-Dinitrobenzofuran-3(2H)-one, have been studied for their antibacterial and antiparasitic properties. The nitro group in these compounds is known to enhance their electron-attracting ability, making them effective against various pathogens. Research has indicated that such compounds can act as radiosensitizers and hypoxia-selective anticancer agents, which are crucial in the treatment of tumors under low oxygen conditions .

Mechanism of Action

The mechanism through which 5,7-Dinitrobenzofuran-3(2H)-one exerts its effects involves the reduction of the nitro group to form reactive intermediates that can interact with cellular components. This interaction can lead to the disruption of essential cellular processes, including DNA replication and repair . Additionally, the compound's redox activity allows it to participate in electron transfer reactions that further enhance its biological activity.

Environmental Applications

Biodegradation of Pollutants

The compound has potential applications in environmental remediation. Nitroaromatic compounds are often found as pollutants due to their use in explosives and industrial processes. The biodegradation of these compounds is critical for reducing environmental toxicity. Studies have shown that certain microorganisms can utilize nitroaromatic compounds as a carbon source, thereby facilitating their breakdown into less harmful substances .

Synthesis and Derivatives

Synthetic Pathways

5,7-Dinitrobenzofuran-3(2H)-one can be synthesized through various chemical reactions involving nitration of benzofuran derivatives. The introduction of nitro groups at specific positions enhances the compound's reactivity and biological activity. For instance, enzymatic methods have been explored for regioselective transformations that yield high-purity derivatives suitable for further research .

Case Studies and Research Findings

| Study | Findings | Application Area |

|---|---|---|

| Irimie et al. (2009) | Demonstrated the use of enzymatic methods for synthesizing complex heterocycles from benzofuran derivatives | Medicinal Chemistry |

| PMC Article (2021) | Explored the reduction mechanisms of nitroaromatic compounds highlighting their potential as therapeutic agents | Environmental Remediation |

| ResearchGate Publication | Investigated the antibacterial properties of nitroaromatic compounds, including 5,7-Dinitrobenzofuran-3(2H)-one | Antimicrobial Research |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Data

The following table summarizes key structural and molecular differences between 5,7-Dinitrobenzofuran-3(2H)-one and its analogs:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| 5,7-Dinitrobenzofuran-3(2H)-one | -NO₂ (5,7) | C₈H₄N₂O₅ | 208.13 (calculated) | 1521866-06-7 | Strong electron-withdrawing groups |

| 5,7-Dichlorobenzofuran-3(2H)-one | -Cl (5,7) | C₈H₄Cl₂O₂ | 203.02 | 74815-20-6 | Halogenated, moderate electronegativity |

| 5,7-Difluorobenzo[b]furan-3(2H)-one | -F (5,7) | C₈H₄F₂O₂ | 170.11 | 939759-28-1 | Lightweight, high electronegativity |

| 5,7-Dimethoxyisobenzofuran-1(3H)-one | -OCH₃ (5,7) | C₁₀H₁₀O₄ | 194.18 | Not provided | Electron-donating groups, isomer variant |

Substituent Effects on Physicochemical Properties

5,7-Dichlorobenzofuran-3(2H)-one

- Substituents : Chlorine atoms introduce moderate electron-withdrawing effects.

- Reactivity : Chlorine’s polarizability enhances stability in radical reactions, making it useful in agrochemical intermediates .

- Molecular Weight : Higher than the fluoro analog due to chlorine’s atomic mass.

5,7-Difluorobenzo[b]furan-3(2H)-one

- Applications : Likely used in medicinal chemistry due to fluorine’s bioavailability-enhancing properties .

5,7-Dimethoxyisobenzofuran-1(3H)-one

- Substituents : Methoxy groups are electron-donating, contrasting sharply with nitro groups.

- Structural Note: The 1(3H)-one isomer (vs. 3(2H)-one in the nitro compound) alters ring strain and conjugation patterns .

Nitro vs. Halogenated Analogs

- Electron Effects : Nitro groups reduce electron density more drastically than halogens, increasing susceptibility to nucleophilic attack.

- Thermal Stability : Nitro derivatives are less thermally stable due to explosive tendencies, whereas chloro/fluoro analogs are safer for handling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.